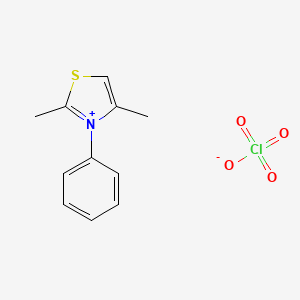![molecular formula C22H20N2O8S B4979471 5,5'-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] CAS No. 424816-97-7](/img/structure/B4979471.png)
5,5'-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]
Übersicht
Beschreibung
'5,5'-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In
Wirkmechanismus
The mechanism of action of '5,5'-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]' is not well understood. However, research has suggested that the compound can act as an electron acceptor in organic solar cells, facilitating the transfer of electrons from the donor material to the acceptor material.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of '5,5'-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]' on living organisms. However, research has shown that this compound is non-toxic and can be used in biomedical applications such as drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using '5,5'-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]' in lab experiments is its ease of synthesis. The compound can be synthesized using simple and inexpensive techniques, making it an attractive option for researchers. However, one of the limitations of using this compound is its limited solubility in common solvents, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on '5,5'-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]'. One of the potential directions is to explore its applications in other fields such as optoelectronics and catalysis. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in biomedical research.
In conclusion, '5,5'-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]' is a promising compound with potential applications in various scientific fields. Its ease of synthesis and non-toxic nature make it an attractive option for researchers. Further research is needed to explore its full potential and applications.
Synthesemethoden
The synthesis of '5,5'-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]' involves the reaction of 2-(3-hydroxypropyl)isoindoline-1,3-dione with sulfuryl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
The potential applications of '5,5'-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]' in scientific research are vast. One of the significant applications of this compound is in the field of photovoltaic devices. Research has shown that this compound can act as an electron transport material in organic solar cells, leading to improved device performance.
Eigenschaften
IUPAC Name |
2-(3-hydroxypropyl)-5-[2-(3-hydroxypropyl)-1,3-dioxoisoindol-5-yl]sulfonylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O8S/c25-9-1-7-23-19(27)15-5-3-13(11-17(15)21(23)29)33(31,32)14-4-6-16-18(12-14)22(30)24(20(16)28)8-2-10-26/h3-6,11-12,25-26H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVGJZFMJXMILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCCO)C(=O)N(C2=O)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170150 | |
| Record name | 5,5′-Sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
424816-97-7 | |
| Record name | 5,5′-Sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=424816-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5′-Sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-butyl-6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4979397.png)
![3,6-dimethyl-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4979405.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B4979414.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B4979423.png)
![(2-methoxyethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B4979426.png)
![N-[2-(benzylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4979430.png)
![1-(4-fluorobenzyl)-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4979445.png)
![4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B4979452.png)
![N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate](/img/structure/B4979464.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclohexanamine](/img/structure/B4979472.png)
